Talipexole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Improving Motor Symptoms

Parkinson's disease is characterized by progressive loss of dopamine-producing neurons, leading to motor symptoms like tremors, rigidity, and bradykinesia (slowness of movement). Studies have explored Talipexole's efficacy in alleviating these symptoms. A review paper published in CNS Drugs found Talipexole to be effective in improving motor function in Parkinson's disease patients, with results comparable to other dopamine agonists [1].

Source

[1] The Neuroscience of Parkinson's Disease. Scientific rationale and clinical implications. CNS Drugs, 7(5), 410e416. ()

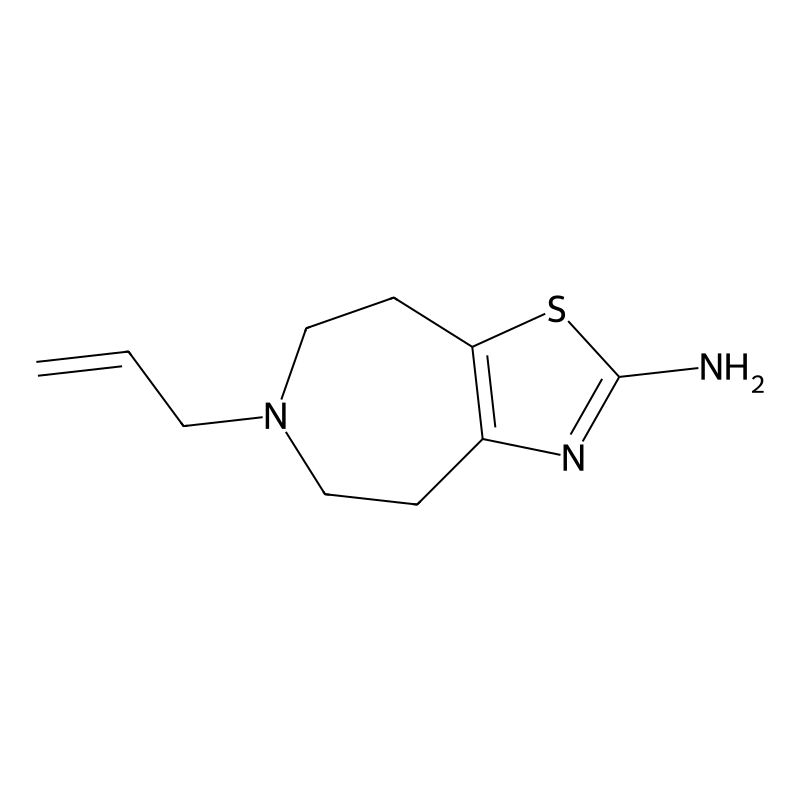

Talipexole is a chemical compound with the molecular formula C10H15N3S and a CAS number of 101626-70-4. It is primarily recognized as a D2 dopamine receptor agonist and exhibits activity as an α2-adrenergic agonist. Its mechanism of action involves binding to both pre- and post-synaptic receptors, which leads to the inhibition of norepinephrine release and modulation of dopaminergic pathways in the brain. This compound has been studied for its potential therapeutic effects in conditions such as Parkinson's disease and schizophrenia, where it has shown promise in improving motor activity and alleviating negative symptoms associated with these disorders .

- Talipexole acts as a dopamine agonist, primarily targeting D2 dopamine receptors in the brain [].

- These receptors are located both pre-synaptically (on nerve cell terminals) and post-synaptically (on receiving neurons) [].

- By stimulating these receptors, Talipexole helps increase dopamine signaling, potentially improving motor function in Parkinson's disease patients where dopamine levels are depleted [].

- The primary side effects of Talipexole include drowsiness, dizziness, hallucinations, and minor gastrointestinal issues [].

- In 2008, the Japanese Ministry of Health, Labour and Welfare mandated a label warning due to the risk of sudden sleep episodes associated with Talipexole use [].

- Data on specific toxicity levels or flammability is not readily available in scientific publications.

Note:

- Further research may be needed to uncover more details on the synthesis, specific physical and chemical properties, and potential hazards of Talipexole.

- Oxidation: Talipexole can be oxidized under specific conditions, although detailed pathways are not extensively documented.

- Reduction: Reduction reactions can modify its functional groups, potentially altering pharmacological properties.

- Substitution: Particularly halogenation reactions are crucial in its synthesis process.

Common reagents involved in these reactions include allyl bromide, potassium carbonate, molecular bromine, and thiourea.

Talipexole exhibits significant biological activity through its interaction with dopamine receptors. It has been shown to:

- Improve motor function in primate models of Parkinson's disease.

- Alleviate negative symptoms of schizophrenia while potentially exacerbating positive symptoms.

- Protect dopaminergic neurons from damage induced by substances like methamphetamine .

The compound's action on both D2 dopamine receptors and α2-adrenergic receptors contributes to its diverse pharmacological effects.

The synthesis of Talipexole involves several key steps:

- N-alkylation of azepan-4-one: Azepan-4-one is alkylated with allyl bromide in the presence of potassium carbonate to yield 1-allyl-azepan-4-one.

- Halogenation: The resulting compound is halogenated using molecular bromine in acetic acid to produce 1-allyl-5-bromohexahydro-4-azepinone.

- Cyclization: The final step involves cyclization with thiourea in refluxing ethanol to complete the synthesis .

Research has indicated that Talipexole interacts with various neurotransmitter systems beyond dopamine, particularly involving adrenergic pathways. Studies have shown that it can modulate neurotransmitter release and affect cellular signaling pathways related to stress responses. Its unique action profile makes it an interesting subject for further investigation into its potential benefits and risks in clinical settings .

Talipexole shares similarities with several other compounds that act on dopamine receptors. Here are some comparable compounds:

| Compound Name | Type | Unique Features |

|---|---|---|

| Ropinirole | D2/D3 receptor agonist | Primarily used for Parkinson's disease |

| Pramipexole | D2 receptor agonist | Also used for restless leg syndrome |

| Bromocriptine | D2 receptor agonist | Used for hyperprolactinemia |

| Cabergoline | D2 receptor agonist | Long half-life; used for Parkinson's |

| Lisuride | D2/D3 receptor agonist | Used primarily in Parkinson's treatment |

Uniqueness of Talipexole:

Talipexole's dual action as both a D2 dopamine receptor agonist and an α2-adrenergic agonist distinguishes it from other compounds listed above. This dual mechanism may offer broader therapeutic benefits while also necessitating careful management of side effects associated with adrenergic modulation .

The synthesis of Talipexole was developed as part of Boehringer Ingelheim's research program to create novel dopamine agonists for the treatment of Parkinson's disease [1] [2]. The compound, initially designated as B-HT920, was introduced to the Japanese pharmaceutical market in 1996 under the trade name Domnin [1] [2] [3]. The synthetic methodology represents a three-step sequential approach that efficiently constructs the complex thiazolo-azepine ring system characteristic of this pharmaceutical compound.

The historical development of Talipexole synthesis follows the broader trend in pharmaceutical chemistry toward developing non-ergot dopamine agonists with improved safety profiles compared to earlier ergot-derived compounds [4]. The synthetic route was designed to provide reliable access to the thiazole-fused seven-membered azepine ring system, which is essential for the compound's dopaminergic activity [1] [5].

The development timeline shows that Talipexole achieved commercial status relatively quickly, with its introduction in Japan occurring within the typical timeframe for pharmaceutical development. However, regulatory challenges emerged in 2008 when the Japanese Ministry of Health, Labour and Welfare mandated safety warnings regarding sudden onset of sleep, highlighting the ongoing importance of post-market surveillance in pharmaceutical manufacturing [1] [5].

Key Reaction Mechanisms

N-Alkylation of Azepan-4-One

The initial step in Talipexole synthesis involves the N-alkylation of azepan-4-one with allyl bromide in the presence of potassium carbonate [1] [6]. This reaction proceeds through a nucleophilic substitution mechanism where the nitrogen atom of the seven-membered azepanone ring acts as a nucleophile, attacking the electrophilic carbon of allyl bromide.

The mechanism follows the classical SN2 pathway for primary alkyl halides [7]. The potassium carbonate serves as a base to deprotonate the nitrogen center, generating a nucleophilic nitrogen anion that readily attacks the primary carbon of allyl bromide [8]. The choice of allyl bromide as the alkylating agent is significant because it introduces the allyl functionality that will be essential for subsequent cyclization steps.

The use of potassium carbonate as the base is particularly advantageous in this transformation because it provides sufficient basicity to deprotonate the azepanone nitrogen while being mild enough to avoid side reactions [8] [9]. The reaction typically requires elevated temperatures and organic solvents to achieve complete conversion, with acetone being a commonly employed solvent for such N-alkylation reactions [8].

Halogenation and Cyclization with Thiourea

The second step involves halogenation of the 1-allyl-azepan-4-one intermediate using molecular bromine in acetic acid solvent [1]. This reaction proceeds through an electrophilic addition mechanism where the bromine molecule adds across the ketone functionality through enol tautomerization [10]. The acetic acid solvent facilitates the formation of the enol tautomer, which then undergoes electrophilic attack by molecular bromine [10] [11].

The bromination occurs specifically at the alpha position adjacent to the carbonyl group, forming 1-allyl-5-bromohexahydro-4-azepinone [1]. The regioselectivity of this reaction is controlled by the stability of the enol intermediate and the directing effects of the carbonyl group [10]. The acetic acid medium provides the appropriate acidity to catalyze enol formation while maintaining the electrophilic character of the bromine reagent.

The final cyclization step involves treatment of the brominated intermediate with thiourea in refluxing ethanol [1]. This reaction proceeds through a nucleophilic substitution mechanism where the sulfur atom of thiourea acts as a nucleophile, displacing the bromide leaving group [12] [13]. The cyclization is facilitated by the proximity of the allyl group, which provides the necessary geometric arrangement for intramolecular ring closure.

The thiourea cyclization mechanism involves initial nucleophilic attack by the sulfur center, followed by intramolecular cyclization to form the thiazole ring [12] [13]. The use of refluxing ethanol provides the thermal energy necessary to drive the cyclization reaction to completion while serving as a suitable protic solvent for the transformation.

Industrial-Scale Production Challenges

Industrial-scale production of Talipexole faces several significant challenges that are common to complex heterocyclic pharmaceutical compounds. The multi-step synthesis requires careful optimization of each individual reaction while maintaining overall process efficiency and cost-effectiveness [14] [15].

One of the primary challenges involves the handling and storage of reactive intermediates, particularly the brominated intermediate which contains both electrophilic and nucleophilic functionalities [14]. The stability of these intermediates under various storage conditions requires careful evaluation to prevent degradation or unwanted side reactions that could impact yield and purity.

Scale-up considerations include the management of exothermic reactions, particularly the bromination step which involves highly reactive bromine reagents [14]. Industrial reactors must be equipped with appropriate temperature control systems and safety measures to handle the potential hazards associated with bromine chemistry. The use of acetic acid as a solvent also requires specialized corrosion-resistant equipment due to its acidic nature.

Solvent recovery and recycling present additional challenges, as the synthesis involves multiple different solvents including organic solvents for the alkylation step, acetic acid for bromination, and ethanol for cyclization [15]. Efficient solvent recovery systems are essential for economic viability and environmental compliance in industrial production.

Quality control during scale-up requires robust analytical methods to monitor reaction progress and intermediate purity at each step [16] [17]. The complex nature of the thiazolo-azepine ring system necessitates sophisticated analytical techniques to ensure consistent product quality across different production batches.

Purification and Quality Control Protocols

The purification of Talipexole and its synthetic intermediates requires specialized chromatographic techniques due to the complex heterocyclic structure and the potential presence of closely related impurities [18] [19]. High-performance liquid chromatography serves as the primary analytical and preparative tool for both intermediate purification and final product isolation [20].

Normal-phase chromatography has proven particularly effective for the separation of Talipexole from synthetic impurities, offering superior selectivity for isomeric compounds that may arise during the cyclization step [19]. The choice of stationary phase and mobile phase composition is critical for achieving adequate resolution between the desired product and potential impurities.

Quality control protocols must address several classes of potential impurities, including residual starting materials, incomplete cyclization products, and degradation products [17]. Residual solvents, particularly acetic acid and ethanol from the synthetic process, require monitoring according to ICH Q3C guidelines for residual solvents in pharmaceutical products [17].

Elemental impurity testing is particularly important for Talipexole due to the use of potassium carbonate and potential trace metal contamination from catalysts or equipment [17]. Bromine residues from the halogenation step also require careful monitoring, as halide impurities can impact both safety and stability of the final pharmaceutical product.

The analytical methods employed for quality control include reversed-phase HPLC for potency determination, normal-phase HPLC for impurity profiling, and specialized techniques such as ion chromatography for halide analysis [20] [16]. Method validation follows ICH Q2(R2) guidelines to ensure accuracy, precision, specificity, and robustness of all analytical procedures [16].

Stability testing of Talipexole requires particular attention to the thiazole ring system, which may be susceptible to oxidative degradation under certain storage conditions [21]. Forced degradation studies help identify potential degradation pathways and establish appropriate storage conditions for both intermediate and final drug substance.

| Parameter | Specification | Analytical Method |

|---|---|---|

| Assay | 98.0-102.0% | RP-HPLC [20] |

| Related Substances | ≤0.5% individual, ≤2.0% total | NP-HPLC [19] |

| Residual Solvents | Per ICH Q3C limits | GC-Headspace [17] |

| Bromine Content | ≤10 ppm | Ion Chromatography [17] |

| Water Content | ≤0.5% | Karl Fischer Titration [21] |

Thermodynamic Parameters

Boiling and Melting Points

Talipexole exhibits characteristic thermal properties that reflect its molecular structure and intermolecular interactions. The compound demonstrates a predicted boiling point of 364.6 ± 37.0°C at 760 millimeters of mercury pressure [1] [2] [3]. This relatively high boiling point is consistent with the presence of nitrogen-containing heterocyclic rings and hydrogen bonding capabilities within the thiazolo-azepine framework.

The melting point of the free base form of talipexole has not been definitively established in the literature [2] [3]. However, the dihydrochloride salt form exhibits a decomposition temperature of 245°C [4], indicating thermal instability at elevated temperatures. This decomposition behavior is typical for organic amine salts, where thermal energy promotes dissociation of the salt structure and potential degradation of the organic framework.

The flash point of talipexole has been determined to be 174.3°C [2] [3], representing the minimum temperature at which the compound can form an ignitable vapor-air mixture under standard atmospheric conditions. This parameter is significant for handling and storage considerations in laboratory and industrial settings.

| Property | Value | Conditions | Reference |

|---|---|---|---|

| Boiling Point | 364.6 ± 37.0°C | At 760 mmHg | [1] [2] [3] |

| Melting Point | Not available | N/A | [2] [3] |

| Flash Point | 174.3°C | Standard conditions | [2] [3] |

| Decomposition Temperature (Dihydrochloride) | 245°C | Atmospheric pressure | [4] |

Density and Solubility Profiles

The density of talipexole has been computationally predicted to be 1.167 ± 0.06 grams per cubic centimeter under standard conditions [1] [2] [3]. This density value reflects the compact molecular packing influenced by the heterocyclic ring systems and the molecular weight of 209.31 grams per mole [5] [4] [6].

Talipexole demonstrates variable solubility characteristics depending on the solvent system employed. In dimethyl sulfoxide, the compound exhibits a solubility of 10 millimolar [7] [8], indicating moderate compatibility with polar aprotic solvents. This solubility profile is enhanced in aqueous systems, where talipexole achieves a solubility of 100 millimolar in water [9]. The increased aqueous solubility likely results from hydrogen bonding interactions between the amine functional groups and water molecules.

The acid-base properties of talipexole are characterized by a predicted pKa value of 7.22 ± 0.20 [1] [10], indicating that the compound exists predominantly in its protonated form under physiological conditions. This pKa value reflects the basicity of the primary amine group within the thiazolo-azepine structure.

| Property | Value | Conditions | Reference |

|---|---|---|---|

| Density | 1.167 ± 0.06 g/cm³ | Standard conditions | [1] [2] [3] |

| Solubility in DMSO | 10 mM | Standard conditions | [7] [8] |

| Solubility in Water | 100 mM | Standard conditions | [9] |

| pKa | 7.22 ± 0.20 | Standard conditions | [1] [10] |

Spectroscopic Characterization

Nuclear Magnetic Resonance and Mass Spectrometry Data

Nuclear magnetic resonance spectroscopy provides detailed structural information about talipexole through analysis of its hydrogen and carbon environments. Proton nuclear magnetic resonance studies conducted in deuterated dimethyl sulfoxide reveal characteristic signals for the allyl substituent at chemical shifts between 5-6 parts per million [11] [12]. These signals correspond to the alkene protons of the prop-2-enyl group attached to the azepine nitrogen atom.

Carbon-13 nuclear magnetic resonance spectroscopy enables identification of the thiazole carbon framework within the molecular structure [12]. The heterocyclic carbons exhibit distinct chemical shifts that facilitate structural confirmation and purity assessment. Two-dimensional nuclear magnetic resonance techniques provide connectivity information through correlation studies, enabling comprehensive structural elucidation [12].

Mass spectrometry analysis of talipexole employs multiple ionization and detection methods for molecular characterization. Electrospray ionization mass spectrometry generates a molecular ion peak at mass-to-charge ratio 210.1, corresponding to the protonated molecular ion [M+H]⁺ [13] [14]. High-resolution mass spectrometry confirms the exact molecular mass as 209.0987 atomic mass units [15] [16], providing precise molecular formula verification.

Liquid chromatography-tandem mass spectrometry enables quantitative analysis through multiple reaction monitoring. The parent ion at mass-to-charge ratio 212.2 fragments to produce a characteristic daughter ion at 153.1 [13] [17]. This fragmentation pattern serves as a selective identification method for analytical quantification in biological matrices.

| Analytical Method | Key Data | Application | Reference |

|---|---|---|---|

| ¹H NMR | Allyl signals (δ 5-6 ppm) | Structural identification | [11] [12] |

| ¹³C NMR | Thiazole carbon signals | Framework analysis | [12] |

| ESI-MS | [M+H]⁺ = 210.1 | Molecular ion identification | [13] [14] |

| LC-MS/MS | 212.2 → 153.1 | Quantitative analysis | [13] [17] |

| High Resolution MS | Exact mass: 209.0987 | Accurate mass determination | [15] [16] |

Ultraviolet-Visible and Infrared Spectral Signatures

Ultraviolet-visible spectroscopy of talipexole reveals absorption characteristics consistent with its conjugated heterocyclic structure. The compound exhibits maximum absorption wavelengths in the range of 262-268 nanometers [13], attributed to electronic transitions within the thiazolo-azepine chromophore system. The absorption spectrum extends across the range of 200-350 nanometers, encompassing both ultraviolet and near-visible regions [18] [19].

The chromophoric properties arise from the conjugated thiazole ring system and the amine functional groups, which participate in electronic transitions [19] [20]. Solvent effects influence the absorption characteristics, with variations observed across different solvent systems [13] [20]. These spectral changes reflect alterations in the electronic environment and potential hydrogen bonding interactions with protic solvents.

Infrared spectroscopy provides functional group identification through characteristic vibrational frequencies. The primary amine groups exhibit nitrogen-hydrogen stretching vibrations in the range of 3300-3500 wavenumbers [21] [22], appearing as medium to strong intensity bands. The thiazole ring contributes carbon-nitrogen stretching vibrations at 1600-1650 wavenumbers with strong intensity [21].

Aliphatic carbon-hydrogen stretching occurs in the region of 2800-3000 wavenumbers, while alkene carbon-hydrogen stretching appears at 3000-3100 wavenumbers [21]. Ring breathing modes and aromatic vibrations manifest as variable intensity bands throughout the 800-1600 wavenumber region [21] [22].

| Spectroscopic Method | Key Features | Assignment | Reference |

|---|---|---|---|

| UV-Vis | λmax ≈ 262-268 nm | Electronic transitions | [13] |

| UV-Vis | 200-350 nm range | Chromophore absorption | [18] [19] |

| IR | 3300-3500 cm⁻¹ | N-H stretching | [21] [22] |

| IR | 1600-1650 cm⁻¹ | Thiazole C=N stretch | [21] |

| IR | 2800-3000 cm⁻¹ | Aliphatic C-H stretch | [21] |

| IR | 3000-3100 cm⁻¹ | Alkene C-H stretch | [21] |

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

UNII

MeSH Pharmacological Classification

KEGG Target based Classification of Drugs

Rhodopsin family

Dopamine

DRD2 [HSA:1813] [KO:K04145]

Other CAS

Wikipedia

Dates

[1]. Van der Laan, J.W., Dopaminergic and alpha 1-adrenergic properties of B-HT920 revealed in morphine-dependent rats. Pharmacol Biochem Behav, 1987. 26(2): p. 265-9.

[2]. Kitamura, Y., J. Kakimura, and T. Taniguchi, Protective effect of talipexole on MPTP-treated planarian, a unique parkinsonian worm model. Jpn J Pharmacol, 1998. 78(1): p. 23-9.